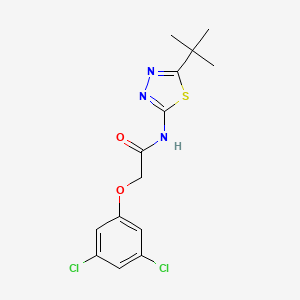

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3,5-dichlorophenoxy)acetamide

Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3,5-dichlorophenoxy)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at the 5-position and a 2-(3,5-dichlorophenoxy)acetamide moiety. The 1,3,4-thiadiazole scaffold is widely recognized for its bioisosteric properties, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3,5-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N3O2S/c1-14(2,3)12-18-19-13(22-12)17-11(20)7-21-10-5-8(15)4-9(16)6-10/h4-6H,7H2,1-3H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMASIDXGDRFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)NC(=O)COC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3,5-dichlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common approach is the cyclization of thiosemicarbazide derivatives with chloroacetic acid derivatives under acidic conditions. The tert-butyl group is introduced through subsequent reactions involving tert-butylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro positions on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols, and polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3,5-dichlorophenoxy)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Herbicidal Activity

- Target Compound vs. 6an: While both compounds have dichlorophenoxy groups, 6an’s 2,4-dichloro configuration shows superior inhibition of Lactuca sativa (IC₅₀ = 42.7 g/ha) . The target compound’s 3,5-dichloro substitution may shift activity toward broader-spectrum weeds but requires empirical validation.

- Mechanistic Insights : 6an disrupts galactose metabolism and ascorbate pathways , whereas the target compound’s tert-butyl group might alter uptake or translocation in plants.

Anticancer Activity

- Target Compound vs. 3f: Both share the 3,5-dichlorophenoxy motif, but 3f’s benzothiazolylthio group enhances apoptosis induction (91.95% in A549 cells) via caspase-3 activation . The target compound’s tert-butyl group could improve tumor selectivity by reducing off-target effects.

Physicochemical Properties

- Melting Points : Derivatives with flexible substituents (e.g., 5h: 133–135°C ) have lower melting points than rigid analogs (5f: 158–160°C). The target compound’s tert-butyl group may lower its melting point compared to 3f (244–245°C ), affecting formulation stability.

Biological Activity

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3,5-dichlorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's structure features a thiadiazole ring substituted with a tert-butyl group and a dichlorophenoxyacetamide moiety. Its molecular formula is , and it has been characterized for its potential pharmacological effects.

1. Cytotoxic Properties

Research indicates that thiadiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance:

- Antitumor Activity : A study demonstrated that similar thiadiazole compounds showed IC50 values in the range of 0.28 to 0.52 µg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines . This suggests that this compound may also possess significant antitumor activity.

2. Antimicrobial Activity

The compound's structural analogs have shown promising antimicrobial properties:

- Antibacterial and Antifungal Effects : Derivatives of 1,3,4-thiadiazole have been reported to exhibit moderate to significant antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Furthermore, they have shown antifungal activity against strains like Aspergillus niger .

The biological activity of thiadiazole derivatives often involves interactions with cellular targets such as tubulin and protein kinases. Molecular docking studies suggest that these compounds may inhibit the growth of cancer cells by disrupting microtubule formation or interfering with kinase signaling pathways .

Table 1: Summary of Biological Activities

Q & A

What are the optimal synthetic routes for preparing N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3,5-dichlorophenoxy)acetamide, and how can reaction efficiency be monitored?

Basic Research Question

A typical synthesis involves refluxing intermediates like 5-tert-butyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride derivatives in the presence of triethylamine. Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation . For higher efficiency, optimize reaction time (e.g., 4–6 hours) and solvent systems (e.g., pet-ether for recrystallization) to improve yield and purity.

How can advanced spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Advanced Research Question

Combine X-ray diffraction (XRD) for precise molecular geometry determination (e.g., bond angles, torsional conformations of the thiadiazole and dichlorophenoxy moieties) with NMR spectroscopy (e.g., H, C, and 2D techniques like COSY/HSQC) to validate substituent positions. Discrepancies between computational predictions (DFT) and experimental data should be resolved via iterative refinement of crystallographic models .

What computational strategies are recommended for predicting reactivity or optimizing reaction conditions?

Advanced Research Question

Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways, such as the nucleophilic substitution between the thiadiazole amine and chloroacetyl chloride. Tools like Gaussian or ORCA can predict activation energies and transition states. Integrate machine learning (ML) platforms to analyze experimental datasets and recommend optimal conditions (e.g., solvent polarity, temperature) .

How should researchers address contradictions between spectroscopic and chromatographic data?

Methodological Guidance

If mass spectrometry (HRMS) indicates a target molecular ion but H NMR shows unexpected peaks, perform purification via column chromatography (e.g., silica gel, gradient elution) followed by heteronuclear NMR (e.g., F or Cl if applicable) to identify halogenated byproducts. Cross-validate with infrared spectroscopy (IR) to confirm functional groups (e.g., acetamide C=O stretch at ~1650 cm) .

What experimental and theoretical approaches elucidate the compound’s reaction mechanisms in heterocyclic systems?

Advanced Research Question

For mechanistic studies, employ isotopic labeling (e.g., N in the thiadiazole ring) to track bond rearrangements. Pair with HPLC-MS to isolate intermediates. Computational reaction path searches (e.g., using the ANHARMONIC code) can identify plausible transition states and rate-determining steps, particularly for cyclization or aryl-oxyacetamide coupling reactions .

How can interdisciplinary methodologies accelerate the development of derivatives with enhanced bioactivity?

Advanced Research Question

Adopt the ICReDD framework , integrating computational screening (e.g., docking studies for target binding), high-throughput experimentation (HTE), and data-driven feedback loops. For example, virtual libraries of thiadiazole-acetamide analogs can be prioritized for synthesis based on predicted solubility or steric parameters, reducing trial-and-error cycles .

What analytical techniques are critical for assessing purity and stability under varying conditions?

Basic Research Question

Use differential scanning calorimetry (DSC) to evaluate thermal stability and polymorphic transitions. High-performance liquid chromatography (HPLC) with UV/Vis detection (e.g., at 254 nm) quantifies impurities. For hydrolytic stability, conduct accelerated aging studies in buffered solutions (pH 1–13) and monitor degradation via LC-MS .

Which software tools are essential for managing experimental data and ensuring reproducibility?

Methodological Guidance

Leverage electronic lab notebooks (ELNs) like LabArchives for protocol standardization. Cheminformatics platforms (e.g., ChemAxon, Schrödinger Suite) assist in structure-activity relationship (SAR) analysis. For reproducibility, use process simulation software (e.g., Aspen Plus) to model scale-up parameters like heat transfer and mixing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.